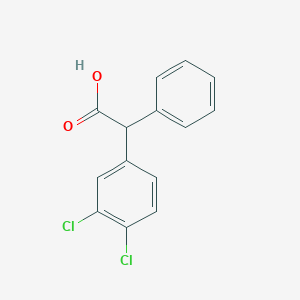

2-(3,4-Dichlorophenyl)-2-phenylacetic acid

Description

Historical Context and Discovery of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid

Detailed historical information regarding the specific discovery and initial synthesis of this compound is not extensively documented in readily available public records. Its emergence in scientific literature is primarily linked to its role as a chemical intermediate. The broader family of phenylacetic acids, however, has a well-established history in chemistry, with phenylacetic acid itself being a known natural compound and a precursor in various syntheses. The development of halogenated derivatives like the one is a logical progression in the field of medicinal and agricultural chemistry, where the introduction of halogens can modulate a molecule's biological activity.

The synthesis of related phenylacetic acid derivatives is well-documented. For instance, methods for preparing phenylacetic acid often involve the hydrolysis of benzyl (B1604629) cyanide. It is plausible that similar established synthetic routes were adapted for the creation of this compound as the need for such specific precursors arose in research and development.

Significance of this compound in Pharmaceutical and Agrochemical Sciences

The primary significance of this compound lies in its utility as a key intermediate in the synthesis of various compounds in the pharmaceutical and agrochemical industries. chemimpex.com

In Pharmaceutical Sciences:

This compound is recognized for its role in the development of anti-inflammatory and analgesic medications. chemimpex.com It serves as a crucial precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). The unique structure of this compound allows for effective interactions within biological systems, which is a valuable characteristic in the formulation of therapeutic agents. chemimpex.com Its stability and compatibility with various solvents also facilitate its incorporation into diverse drug formulations. chemimpex.com

In Agrochemical Sciences:

In the field of agrochemicals, this compound is utilized in the creation of herbicides and pesticides. chemimpex.com Its structure contributes to the development of effective crop protection agents that help in managing weed populations, thereby enhancing crop yields. chemimpex.com The broader class of chlorinated phenoxyacetic acids, such as 2,4-D, has a long history of use as systemic herbicides that control broadleaf weeds. While a different molecule, the study of compounds like this compound is part of the ongoing research to develop new and effective agricultural chemicals.

Overview of Current Research Trajectories for this compound

Current research involving this compound and its derivatives continues to explore its potential in various scientific domains. The compound's ability to modulate biological activity makes it a promising candidate for further investigation in drug discovery and development. chemimpex.com

Researchers are actively investigating the synthesis of new derivatives of phenylacetic acid to develop novel therapeutic agents. For instance, the modification of the phenylacetic acid backbone is a strategy employed in the design of new anticancer agents and hPPAR agonists, which are relevant in the treatment of metabolic diseases.

Furthermore, biochemical research utilizes this compound and its analogs to study their effects on biological systems, including receptor interactions and metabolic pathways. chemimpex.comchemimpex.com This can lead to new therapeutic strategies for a variety of conditions. In analytical chemistry, it can serve as a reference standard for the accurate detection and quantification of similar compounds in various samples. chemimpex.com The structural framework of this compound continues to serve as a template for the design and synthesis of new molecules with potentially valuable biological activities.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 88875-60-9 |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ |

| Molecular Weight | 281.14 g/mol |

| Appearance | Light yellow powder |

| Purity | ≥ 95% (HPLC) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-7-6-10(8-12(11)16)13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOSLHVZDULGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394839 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88875-60-9 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Established Synthetic Pathways for 2-(3,4-Dichlorophenyl)-2-phenylacetic acid

The synthesis of this compound can be achieved through several established organic chemistry routes. These methods can be broadly categorized into stepwise approaches and those employing catalysis to enhance efficiency.

A conventional and reliable stepwise method for preparing α,α-diaryl-substituted acetic acids involves a nitrile hydrolysis pathway. This route is adaptable for the synthesis of this compound, typically beginning with a corresponding diaryl ketone.

A plausible synthetic sequence is as follows:

Nitrile Formation: The synthesis can initiate from 3,4-dichlorobenzophenone (B123610). The ketone is converted into the corresponding α,α-diaryl acetonitrile (B52724), 2-(3,4-dichlorophenyl)-2-phenylacetonitrile (B2697817). This transformation can be accomplished via several methods, including the use of a cyanide source.

Nitrile Hydrolysis: The crucial step is the hydrolysis of the 2-(3,4-dichlorophenyl)-2-phenylacetonitrile intermediate. This reaction is typically carried out under strong acidic or alkaline conditions. Acid-catalyzed hydrolysis, for example, involves heating the nitrile in the presence of an aqueous acid solution such as sulfuric or hydrochloric acid. The reaction proceeds via an amide intermediate, 2-(3,4-dichlorophenyl)-2-phenylacetamide, which is subsequently hydrolyzed to the final carboxylic acid product.

This stepwise approach is advantageous due to its reliance on well-understood, classical reactions, making it a robust method for laboratory and potential industrial-scale production.

Catalysis can be integrated into the synthesis of this compound to improve reaction conditions, yield, and purity. Catalysts can be employed in both the formation of the nitrile intermediate and its subsequent hydrolysis.

Catalysis in Nitrile Synthesis: In the formation of the acetonitrile intermediate from the ketone, phase-transfer catalysts can be utilized to facilitate the reaction between the organic-soluble ketone and an aqueous or solid-phase cyanide salt. This enhances the reaction rate and allows for milder conditions.

Catalysis in Hydrolysis: While strong acids are often used in stoichiometric amounts, the hydrolysis of the intermediate acetamide (B32628) to the final acid can be achieved with catalytic amounts of a suitable acidic or basic promoter. For instance, the use of titanium chloride (TiCl₄) as a catalyst in conjunction with hydrochloric acid has been reported for the hydrolysis of similar acetamide derivatives, leading to high yields. The primary goal of using a catalyst is to increase the conversion rate and product yield while minimizing side reactions, which simplifies purification and is more suitable for large-scale industrial applications.

Chiral Synthesis and Stereochemical Resolution of this compound and its Enantiomers

The α-carbon atom of this compound is asymmetrically substituted, creating a chiral center. Consequently, the compound exists as a pair of enantiomers. As enantiomers can have different biological activities, their separation, a process known as chiral or optical resolution, is of critical importance.

The most common method for resolving a racemic mixture of a chiral acid is through the formation of diastereomeric salts. This process involves the following steps:

Salt Formation: The racemic mixture of this compound is reacted with an enantiomerically pure chiral base, often referred to as a resolving agent. This acid-base reaction produces a mixture of two diastereomeric salts.

Separation: Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. This difference allows for their separation by fractional crystallization. A suitable solvent is chosen in which one of the diastereomeric salts is significantly less soluble than the other, causing it to preferentially crystallize out of the solution. The process may require several recrystallizations to achieve high diastereomeric purity.

Liberation of Enantiomer: Once a diastereomeric salt has been isolated and purified, the pure enantiomer of the original acid is recovered by breaking the salt. This is typically achieved by treatment with a strong acid (e.g., HCl), which protonates the carboxylate and precipitates the enantiomerically pure this compound, leaving the chiral amine in its salt form in the solution.

The selection of the resolving agent and the crystallization solvent is crucial for an efficient resolution process.

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Chemical Class |

| (R)- or (S)-1-Phenylethylamine | Chiral Amine |

| (R)- or (S)-1-(1-Naphthyl)ethylamine | Chiral Amine |

| Brucine | Natural Alkaloid (Amine) |

| Strychnine | Natural Alkaloid (Amine) |

| Quinine | Natural Alkaloid (Amine) |

| (+)- or (-)-Cinchonidine | Natural Alkaloid (Amine) |

Derivatization Strategies for Enhancing Bioactivity and Specificity of this compound Analogues

The carboxylic acid functional group in this compound is a prime target for chemical modification, or derivatization, to produce a library of analogues with potentially enhanced biological activity or improved pharmacokinetic properties. This compound serves as a valuable intermediate for creating new chemical entities.

Common derivatization strategies include:

Esterification: The carboxylic acid can be converted into a wide range of esters by reacting it with various alcohols under acidic conditions. Ester derivatives are often used as pro-drugs, which are inactive compounds that are metabolized in the body (hydrolyzed by esterase enzymes) to release the active parent acid. This can improve oral absorption and bioavailability.

Amidation: The formation of amides is another key strategy. The carboxylic acid is typically activated first, for example, by using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), before reacting it with a primary or secondary amine. This reaction yields stable amide analogues.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3,4-dichlorophenyl)-2-phenylethanol, which can then be used in further synthetic transformations.

These derivatization approaches allow for the fine-tuning of molecular properties such as lipophilicity, solubility, and metabolic stability, which can enhance bioactivity and target specificity.

Impurity Profiling and Formation Mechanisms in the Synthesis of this compound

During the synthesis of this compound, several impurities can arise from incomplete reactions or the formation of byproducts. Understanding the profile and origin of these impurities is essential for developing effective purification protocols and ensuring the quality of the final product.

When using the nitrile hydrolysis pathway, the main impurities are typically related to the starting materials and intermediates of the reaction sequence.

Mechanism of Formation:

Unreacted Starting Materials: The presence of the precursor, 2-(3,4-dichlorophenyl)-2-phenylacetonitrile, in the final product is a clear indicator of an incomplete hydrolysis reaction.

Incomplete Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. If the reaction conditions (e.g., temperature, time, acid concentration) are insufficient to drive the reaction to completion, the intermediate 2-(3,4-dichlorophenyl)-2-phenylacetamide will remain as a significant impurity.

Precursor Impurities: Any impurities present in the starting nitrile, such as unreacted 3,4-dichlorobenzophenone from the previous synthetic step, may be carried through to the final product if they are not removed.

Effective purification, often involving recrystallization or chromatography, is necessary to remove these process-related impurities and obtain this compound of high purity.

Table 2: Potential Impurities in the Synthesis of this compound via Nitrile Hydrolysis

| Impurity Name | Chemical Formula | Origin |

| 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile | C₁₄H₉Cl₂N | Unreacted starting material from an incomplete hydrolysis reaction. |

| 2-(3,4-Dichlorophenyl)-2-phenylacetamide | C₁₄H₁₁Cl₂NO | Intermediate species formed during hydrolysis; remains if the reaction does not go to completion. |

| 3,4-Dichlorobenzophenone | C₁₃H₈Cl₂O | Unreacted precursor from the nitrile synthesis step that is carried over. |

Biological Activities and Mechanistic Studies of 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Anti-inflammatory and Analgesic Properties of 2-(3,4-Dichlorophenyl)-2-phenylacetic acidchemimpex.com

2-(3,4-Dichlorophenyl)-2-phenylacetic acid has been identified as a compound with potent anti-inflammatory and analgesic properties, making it a person of interest in the development of pain relief medications. chemimpex.com The structural features of this phenylacetic acid derivative are crucial for its interaction with biological systems, leading to its therapeutic effects. chemimpex.com

Pharmacological Targets and Receptor Binding of 2-(3,4-Dichlorophenyl)-2-phenylacetic acidchemimpex.com

While direct and specific receptor binding studies on this compound are not extensively detailed in the public domain, the anti-inflammatory activity of structurally related phenylacetic acid derivatives, such as diclofenac, is well-established to be mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The general mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylacetic acid class involves blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins.

Cellular and Subcellular Mechanisms of Action of 2-(3,4-Dichlorophenyl)-2-phenylacetic acidchemimpex.com

The cellular and subcellular mechanisms underlying the anti-inflammatory effects of this compound and its derivatives involve the modulation of various inflammatory pathways. Studies on related compounds provide insights into these mechanisms.

One of the primary mechanisms is the reduction of pro-inflammatory mediators. For instance, derivatives of phenylacetic acid have been shown to suppress the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells. The inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is another critical aspect of their anti-inflammatory action. This suppression often occurs through the modulation of key signaling pathways.

Research on analogous compounds has pointed to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. mt.gov Upon stimulation by LPS, TLR4 activation typically leads to a cascade of downstream signaling events, including the phosphorylation of MAPKs (such as ERK, JNK, and p38) and the activation of transcription factors like nuclear factor-kappa B (NF-κB). mdpi.commdpi.com By inhibiting these pathways, phenylacetic acid derivatives can decrease the expression of inflammatory genes, including those for iNOS and COX-2. mdpi.comnih.gov

The table below summarizes the inhibitory effects of a representative phenylacetic acid derivative on pro-inflammatory markers.

| Cell Line | Inducer | Inhibited Marker | Signaling Pathway Implicated |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | TLR4/MAPK |

| RAW264.7 Macrophages | LPS | IL-6, TNF-α | TLR4/MAPK, NF-κB |

| Human Lung Epithelial Cells (A549) | IL-1β | COX-2, PGE2, IL-8 | Akt, MAPK, NF-κB |

Agrochemical Activities of this compound as Herbicide or Pesticide Intermediatechemimpex.com

In addition to its pharmaceutical applications, this compound serves as a crucial intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. chemimpex.com Its chemical structure can be modified to create active ingredients that help manage weed populations and protect crops.

Phytotoxicological Mechanisms of this compound Derivatives

The phytotoxicological mechanisms of herbicides derived from this compound are often related to the disruption of normal plant growth processes. While specific studies on derivatives of this exact compound are limited in publicly available literature, the mechanisms of structurally similar herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a strong indication of their mode of action. mt.govwikipedia.org

Herbicides of this class typically act as synthetic auxins. mt.govwikipedia.orgnih.gov Auxins are a class of plant hormones that control a wide range of growth and developmental processes. When a susceptible plant is treated with a synthetic auxin herbicide, it is absorbed through the leaves and translocated to the meristems, the sites of active cell division and growth. mt.govwikipedia.org The herbicide then induces uncontrolled and unsustainable growth, leading to a variety of phytotoxic effects, including stem curling, leaf withering, and ultimately, plant death. mt.govwikipedia.org This selective action is particularly effective against broadleaf weeds, while many grasses show relative tolerance. wikipedia.org The molecular basis for this selectivity lies in differences in auxin transport, metabolism, and signaling pathways between dicotyledonous (broadleaf) and monocotyledonous (grass) plants.

Interactions with Plant Growth Regulation Pathways

Derivatives of this compound, acting as synthetic auxins, directly interfere with plant growth regulation pathways. The primary target of these synthetic auxins is the auxin signaling pathway, which involves auxin receptors, transport carriers, and transcription factors that respond to auxin. nih.gov

The introduction of a synthetic auxin like a derivative of this compound can lead to an overstimulation of auxin-responsive genes. This leads to an imbalance in the hormonal network of the plant, affecting the action of other crucial phytohormones like ethylene (B1197577) and abscisic acid. nih.gov For example, the herbicide-induced stress can trigger the production of ethylene, which can exacerbate the damaging effects.

The interaction with auxin transport is also a key factor. The accumulation of the herbicide within plant cells is influenced by both influx and efflux carriers. nih.gov Differences in the activity and specificity of these carriers in various plant species contribute to the selective nature of these herbicides. Plant growth regulators derived from phenylacetic acids can also inhibit the biosynthesis of other essential compounds, such as gibberellins, which are responsible for processes like stem elongation. ahdb.org.uk

Antimicrobial Properties of this compound and its Derivatives

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the dichlorophenyl group is often associated with enhanced antimicrobial efficacy.

Research has shown that various heterocyclic compounds synthesized from intermediates containing the 3,4-dichlorophenyl moiety exhibit significant antibacterial and antifungal properties. For instance, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, a derivative, has shown both fungistatic and fungicidal effects against Candida glabrata and Candida parapsilosis. scilit.com The proposed mechanism for some of these derivatives involves the disruption of the fungal cell membrane's integrity. scilit.com

Studies on other derivatives have revealed a broad spectrum of activity. For example, certain novel 1,2,4-triazole (B32235) derivatives incorporating a 2,4-dichlorophenyl group have shown strong antifungal effects against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. mt.gov Similarly, arylthiourea derivatives of 2-[(2′,6′-dichlorophenyl)amino] phenylacetic acid have been tested against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. vulgaris), and the fungus C. albicans. orientjchem.org

The table below presents a summary of the antimicrobial activity of various derivatives containing the dichlorophenyl moiety.

| Derivative Class | Target Organisms | Noted Effects |

| Furan-2-carboxamides | Candida glabrata, Candida parapsilosis | Fungistatic and fungicidal effects. scilit.com |

| 1,2,4-Triazoles | Microsporum gypseum, Staphylococcus aureus | Strong antifungal and antibacterial activity. mt.gov |

| Arylthioureas | S. aureus, B. subtilis, E. coli, P. vulgaris, C. albicans | Broad-spectrum antimicrobial activity. orientjchem.org |

| Phenylacetic acid (from Bacillus licheniformis) | Staphylococcus aureus, Escherichia coli, Candida albicans | Antibiotic activity. nih.gov |

| Phenylacetic acid (from Bacillus megaterium) | Agrobacterium tumefaciens | Antibacterial activity through cell membrane damage and metabolic disruption. nih.govresearchgate.net |

It is important to note that while many studies focus on derivatives, phenylacetic acid itself, produced by certain bacteria, has been identified as an antimicrobial agent. nih.govnih.govnih.gov Its mechanism can involve the destruction of cell membrane integrity, leakage of cellular components, and inhibition of protein synthesis. researchgate.net

In Vitro Mechanistic Studies of this compound

In vitro studies have been crucial in understanding the molecular interactions of this compound at the cellular level. These investigations have primarily focused on its interaction with the auxin signaling pathway components.

Molecular docking studies have predicted that Dcaa can bind to various auxin receptors. The binding affinity of Dcaa has been computationally assessed against key proteins in the auxin signaling cascade. Among the receptors studied, TRANSPORT INHIBITOR RESPONSE 1 (TIR1) has shown the highest binding activity with Dcaa. This interaction is a critical first step in initiating the auxin signaling response, which ultimately leads to changes in gene expression. nih.gov

Further in vitro experiments have demonstrated that Dcaa can influence the behavior of PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers. Like natural auxins, Dcaa has been shown to inhibit the endocytosis of PIN proteins. nih.gov This action disrupts the normal transport of auxin within plant tissues, leading to the physiological responses characteristic of auxin activity.

The ability of Dcaa to induce the expression of auxin-responsive genes is a key piece of evidence for its mechanism of action. Studies using auxin-responsive reporter systems, such as DR5:GUS, have shown that the application of Dcaa leads to the expression of the reporter gene in a manner similar to natural auxins. nih.gov This confirms that Dcaa not only binds to auxin receptors but also effectively triggers the downstream transcriptional changes associated with auxin signaling.

Table 1: In Vitro Mechanistic Data of this compound (as Dcaa)

| Assay Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Molecular Docking | Auxin Receptor TIR1 | Highest binding activity among tested receptors | nih.gov |

| Protein Trafficking | PIN Proteins | Inhibition of endocytosis | nih.gov |

In Vivo Mechanistic Studies of this compound in Preclinical Models

In vivo studies in preclinical plant models have provided further evidence for the auxin-like activity of this compound and have characterized its physiological effects.

At the physiological level, Dcaa has been shown to promote several classic auxin-mediated responses in various plant species. One of the primary effects observed is the promotion of root growth. nih.gov Application of Dcaa has been demonstrated to enhance the generation of adventitious roots, which is a well-known response to auxin application. nih.gov Furthermore, it has been observed to stimulate the elongation of oat coleoptile segments, a classic bioassay for auxin activity. nih.gov

The application of Dcaa to the root tip of plants containing the DR5:GUS auxin-responsive reporter system results in the induction of GUS expression specifically in the root hair zone. nih.gov This localized response is dependent on the presence of the PIN2 auxin efflux carrier, highlighting the compound's interaction with the plant's endogenous auxin transport machinery to create localized zones of auxin activity. nih.gov These findings provide a clear link between the molecular interactions observed in vitro and the physiological outcomes observed in whole plants.

Table 2: In Vivo Mechanistic Findings for this compound (as Dcaa) in Preclinical Plant Models

| Plant Model | Observed Physiological Effect | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Various Crops | Promotion of root growth | Acts as an auxin analog to stimulate root development | nih.gov |

| Oat | Elongation of coleoptile segments | Classic auxin-like response | nih.gov |

| Arabidopsis thaliana (DR5:GUS) | Induction of GUS expression in the root hair zone | Dependent on the PIN2 auxin efflux carrier | nih.gov |

Metabolism and Biotransformation of 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Mammalian Metabolic Pathways of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid

No information is currently available in the public domain regarding the mammalian metabolism of this compound.

Phase I Biotransformation (Oxidation, Reduction, Hydrolysis)

Specific data on the Phase I biotransformation of this compound through oxidation, reduction, or hydrolysis reactions in mammalian systems have not been documented in the reviewed literature.

Phase II Conjugation Reactions

There are no available studies identifying the Phase II conjugation reactions of this compound in mammals.

Identification of Major Metabolites of this compound

The major metabolites of this compound in mammalian systems have not been identified or reported in the scientific literature.

Microbial Degradation Pathways of this compound in Environmental Systems

Information regarding the microbial degradation pathways of this compound in environmental systems is not present in the available scientific research.

Plant Metabolism of this compound and its Derivatives

The metabolism of this compound and its derivatives in plant systems has not been a subject of documented research found in the public domain.

Toxicological Profiles and Mechanisms of 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Systemic Organ-Specific Toxicity of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid

Information regarding the systemic or organ-specific toxicity of this compound is not available.

Genotoxicity and Mutagenicity Assessments of this compound

No genotoxicity or mutagenicity studies for this specific compound have been reported.

Immunotoxicity Studies of this compound

There is no information on the potential immunotoxic effects of this compound.

Without dedicated toxicological studies on this compound, a scientifically accurate and informative article on its toxicological profile cannot be generated. Future research is required to elucidate the potential hazards associated with this specific chemical compound.

Structure Activity Relationship Sar Studies of 2 3,4 Dichlorophenyl 2 Phenylacetic Acid and Its Analogues

Impact of Substituent Modifications on Biological Activity of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid Derivatives

The biological activity of derivatives of this compound is highly sensitive to modifications of its core structure. Research into related chemical series demonstrates that changes to the aromatic rings and the acetic acid portion can lead to significant shifts in potency and even the mechanism of action.

The diphenylacetic acid moiety is a recognized scaffold in various biologically active compounds. Studies on different series, such as 4-aryl-(thio)semicarbazides with a diphenylacetyl group, have shown that the nature and position of substituents on the aryl rings are critical determinants of their effects on the central nervous system. mdpi.com Similarly, for phenylacetamide derivatives, which share a structural resemblance, the introduction of different functional groups leads to a range of biological activities, including anticancer and anticonvulsant effects. nih.govresearchgate.net For instance, in one study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds featuring a nitro moiety showed greater cytotoxicity against a prostate cancer cell line than those with a methoxy (B1213986) group. nih.gov

A notable example comes from studies on 2-phenylacrylonitriles, which include the 3,4-dichlorophenyl feature. Research identified (Z)-2-(3,4-Dichlorophenyl)-3-(1H-Pyrrol-2-yl)acrylonitrile as having selective antitumour activity, which is mediated through the Aryl hydrocarbon Receptor (AhR) pathway. nih.gov This finding highlights that modifying the acetic acid portion of the core structure into a more complex acrylonitrile (B1666552) system and adding a pyrrole (B145914) ring can confer specific and potent biological activity.

The simpler analog, 3,4-Dichlorophenylacetic acid (Dcaa), which lacks the second phenyl group, has been identified as an auxin analog in plants. nih.gov Its activity is mediated through the plant's auxin signaling pathway, demonstrating that even the dichlorophenylacetic acid core itself possesses inherent biological activity that can be modulated by further substitution. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of compounds related to this compound.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| 2-phenylacrylonitriles | Addition of a pyrrole ring and conversion of acid to acrylonitrile | Confers selective antitumour activity via the Aryl hydrocarbon Receptor pathway. | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Introduction of nitro or methoxy groups on the N-phenyl ring | Nitro-substituted compounds showed higher cytotoxicity against prostate cancer cells than methoxy-substituted ones. | nih.gov |

| 3,4-Dichlorophenylacetic acid (Dcaa) | Removal of the second phenyl group from the core structure | Compound acts as an auxin analog in plants, promoting root growth. | nih.gov |

| 4-aryl-(thio)semicarbazides | Incorporation of the diphenylacetyl moiety | Substituents on the aryl ring are critical for activity on the central nervous system. | mdpi.com |

Stereochemical Influences on Pharmacological Activity and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological and toxicological properties of many drugs. researchgate.net For chiral compounds, which can exist as non-superimposable mirror images called enantiomers (R and S forms), it is common for one enantiomer to exhibit greater potency, a different pharmacological effect, or a better safety profile than the other. researchgate.netscilit.com

The compound this compound possesses a chiral center at the carbon atom bonded to the two phenyl rings and the carboxyl group. Therefore, it exists as a pair of enantiomers. The spatial arrangement of the substituents around this chiral center can profoundly influence how the molecule interacts with its biological target, which is typically a chiral protein such as an enzyme or receptor. nih.gov

While specific studies detailing the separation and differential activity of the enantiomers of this compound are not extensively reported in the provided context, the principles of stereochemistry are well-established from research on other chiral molecules. For example, in a study of 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands, the stereochemistry was found to be a controlling factor. nih.gov All potent agonist compounds in that series adopted a specific chair conformation, while antagonist properties were found in compounds with the opposite stereochemical preference. nih.gov This illustrates that subtle differences in 3D structure can lead to fundamentally different pharmacological outcomes (agonist versus antagonist).

Therefore, for this compound, it is highly probable that the two enantiomers will display different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) might be less active, inactive, or even contribute to undesirable side effects. A thorough investigation into the stereochemical influences on this compound's efficacy would involve:

The chemical resolution of the racemic mixture to isolate the pure R and S enantiomers.

Separate pharmacological testing of each enantiomer to determine their individual potency, efficacy, and binding characteristics.

Such studies are essential for the development of a single-enantiomer drug (or eutomer), which can offer a more refined therapeutic agent with an improved benefit-risk profile compared to the racemic mixture. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify statistically significant correlations between the physicochemical properties of a series of compounds and their biological activities. mdpi.com The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized molecules and to provide insights into the structural features that are either beneficial or detrimental to activity. nih.govnih.gov This approach can significantly reduce the cost and time associated with drug discovery by prioritizing the synthesis of the most promising candidates. nih.gov

For derivatives of this compound, QSAR modeling can be a powerful tool. A QSAR study was conducted on a series of structurally related 2-phenylacrylonitriles that target the Arylhydrocarbon Receptor (AhR) and exhibit cytotoxicity against breast cancer cells. nih.gov In that study, researchers developed a predictive model that successfully correlated structural features of the compounds with their observed activity. nih.gov The model provided valuable information for the design of new structures and helped to identify compounds that were likely to be false positives in initial screenings. nih.gov

The general process for developing a QSAR model involves several key steps:

| Step | Description | Reference |

| 1. Data Set Preparation | A set of molecules with known biological activities (e.g., IC50 values) is selected. This set is typically divided into a training set (to build the model) and a test set (to validate it). | nih.gov |

| 2. Descriptor Calculation | For each molecule, a wide range of numerical descriptors are calculated. These can represent various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological features. | mdpi.com |

| 3. Model Generation | Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links a combination of descriptors to the biological activity. | nih.govresearchgate.net |

| 4. Model Validation | The model's predictive power is rigorously tested. Internal validation (e.g., leave-one-out cross-validation) and external validation (using the test set) are performed to ensure the model is robust and not overfitted. | researchgate.net |

| 5. Interpretation and Application | The validated model is interpreted to understand which structural properties are most important for activity. It can then be used to predict the activity of new, virtual compounds. | nih.gov |

By applying QSAR to this compound derivatives, researchers can systematically explore how modifications—such as adding different substituents to the phenyl rings—are likely to affect their biological target engagement, providing a rational basis for further synthetic efforts.

Ligand-Protein Interaction Analysis to Elucidate SAR

Understanding how a small molecule (ligand) binds to its target protein at an atomic level is fundamental to elucidating its structure-activity relationship and engaging in rational drug design. mdpi.com Ligand-protein interaction analysis, often performed using computational methods like molecular docking, provides a three-dimensional model of the binding event, highlighting the key intermolecular forces responsible for the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govrsc.org

For compounds related to this compound, molecular docking studies have provided crucial insights into their mechanism of action.

Case Study 1: Aryl hydrocarbon Receptor (AhR) Interaction In the study of 2-phenylacrylonitrile (B1297842) analogues, which share the dichlorophenyl moiety, molecular docking was used to investigate their binding within the ligand-binding pocket of the Aryl hydrocarbon Receptor (AhR). nih.gov While the initial homology model of the AhR did not fully explain the observed SAR, the attempt to dock the ligands highlighted the need for more refined models that could better capture the key descriptors of the ligand-AhR interaction. This illustrates that ligand-protein interaction analysis is an iterative process that helps refine both the understanding of the SAR and the quality of the protein models. nih.gov

Case Study 2: Auxin Receptor Interaction A more direct insight comes from the study of 3,4-Dichlorophenylacetic acid (Dcaa), a close and simpler analog. nih.gov Molecular docking simulations showed that Dcaa can bind effectively to auxin receptors in plants, with the highest binding activity observed for the TIR1 receptor. nih.gov This computational analysis provided a molecular basis for the experimental observation that Dcaa acts as an auxin analog. The docking model would reveal the specific amino acid residues within the TIR1 binding pocket that interact with the dichlorophenyl ring and the acetic acid group of Dcaa, explaining the structural requirements for activity. nih.gov

These analyses are critical for medicinal chemists because they transform the abstract concept of SAR into a visual and chemically intuitive model. mdpi.com By observing how a ligand like this compound or its derivatives fit into a protein's binding site, scientists can make informed decisions about how to modify the molecule to improve its fit, enhance its binding affinity, and increase its biological potency or selectivity. rsc.org

Advanced Analytical Methodologies for 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2-(3,4-dichlorophenyl)-2-phenylacetic acid from impurities or other components in a mixture and for its quantification. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, typically used to assess the purity of the compound.

Given that this compound is a chiral compound, possessing a stereocenter at the alpha-carbon, its enantiomers require specialized chiral chromatography techniques for separation. Enantioselective HPLC, utilizing a chiral stationary phase (CSP), is the standard approach to resolve and quantify the individual (R)- and (S)-enantiomers. The choice of CSP and the mobile phase composition are critical for achieving baseline separation. Common CSPs for separating chiral acids include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or protein-based columns.

While specific, detailed protocols for the routine separation of this compound are not extensively documented in publicly available literature, the general approach would involve method development to optimize the following parameters:

Column: A chiral stationary phase column suitable for acidic compounds.

Mobile Phase: Typically a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier (such as trifluoroacetic acid or acetic acid) to improve peak shape and resolution.

Detection: Ultraviolet (UV) detection is commonly employed, monitoring at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Table 1: General Parameters for Chromatographic Analysis

| Parameter | Technique | Typical Details |

| Purity Analysis | Reverse-Phase HPLC | C18 or C8 column; mobile phase of acetonitrile (B52724)/water or methanol/water with an acid modifier; UV detection. |

| Enantiomeric Separation | Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based); mobile phase of hexane/isopropanol with a TFA modifier; UV detection. |

| Quantification | HPLC-UV | Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared from certified reference standards. |

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information on the number and environment of hydrogen atoms. Expected signals would include those for the protons on the two distinct phenyl rings, the single methine proton at the chiral center, and the acidic proton of the carboxyl group.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. Key signals would correspond to the carboxyl carbon, the benzylic carbon (chiral center), and the various carbons of the dichlorophenyl and phenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For this molecule, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band), the C=O (carbonyl) stretch of the carboxylic acid, C-H stretches from the aromatic rings, and C-Cl stretches from the dichlorophenyl group.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aspects of its structure. The molecular weight of this compound (C₁₄H₁₀Cl₂O₂) is 281.13 g/mol . The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 2: Predicted Spectroscopic Features for this compound

| Technique | Feature | Predicted Observation |

| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region (~7.0-7.5 ppm). |

| Methine Proton (-CH) | A singlet at ~5.0 ppm. | |

| Carboxylic Acid Proton (-COOH) | A broad singlet, typically >10 ppm. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal at ~170-180 ppm. |

| Aromatic Carbons | Multiple signals in the range of ~120-140 ppm. | |

| IR | O-H Stretch (acid) | Broad band around 2500-3300 cm⁻¹. |

| C=O Stretch (acid) | Strong, sharp band around 1700-1725 cm⁻¹. | |

| Mass Spec. | Molecular Ion [M]⁺ | Peak at m/z 281, with characteristic M+2 and M+4 isotopic peaks due to the two chlorine atoms. |

Crystallographic Analysis of this compound and its Complexes

For this compound, a crystallographic analysis would unambiguously establish the connectivity of the atoms and the spatial relationship between the 3,4-dichlorophenyl ring and the phenyl ring. If a single enantiomer is crystallized, the absolute stereochemistry can be determined.

A search of publicly accessible crystallographic databases indicates that the crystal structure of this compound has not been reported. Therefore, experimental data on its unit cell dimensions, space group, and specific atomic coordinates are not available.

Biomonitoring Techniques for Environmental and Biological Samples

Biomonitoring involves the measurement of a chemical or its metabolites in biological samples (such as blood, urine, or tissue) to assess exposure. Such techniques are most commonly developed for compounds with widespread environmental distribution or significant occupational exposure potential, like pesticides or industrial pollutants.

The compound this compound is not a widely used herbicide and should not be confused with the structurally different 2,4-dichlorophenoxyacetic acid (2,4-D), for which extensive biomonitoring data exists. As this compound is primarily a synthetic intermediate, its presence in the environment or the general population is not expected, and consequently, no established biomonitoring techniques have been documented in the scientific literature.

In a hypothetical occupational setting where exposure could occur (e.g., during its synthesis), a biomonitoring method could be developed. This would likely involve:

Sample Collection: Collection of urine or blood from potentially exposed individuals.

Sample Preparation: An extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the complex biological matrix. A hydrolysis step might be necessary to free any conjugated forms of the compound.

Analysis: A highly sensitive analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would be used for detection and quantification. These methods provide the high selectivity and low detection limits required for trace-level analysis in biological samples.

However, at present, there are no specific, validated biomonitoring methods for this compound reported.

Environmental Considerations and Fate of 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Computational Chemistry and Molecular Modeling of 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. jspae.com It is crucial in drug discovery for identifying potential biological targets and estimating the binding affinity of a ligand to a protein's active site. jspae.comfrontiersin.org For 2-(3,4-Dichlorophenyl)-2-phenylacetic acid, docking simulations would involve preparing the 3D structure of the molecule and screening it against a library of known protein targets, particularly those associated with inflammation and pain, given the known properties of similar compounds. chemimpex.commdpi.com

Research on other phenylacetic acid derivatives has highlighted their potential to interact with various enzymes and receptors. jspae.comnih.gov For instance, docking studies of similar dichlorophenoxyacetic acid derivatives have been performed against cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway. mdpi.com Such studies calculate a docking score, typically in kcal/mol, which represents the binding energy of the ligand-protein complex; a more negative score indicates a stronger, more favorable interaction. mdpi.com The simulation can also reveal the specific binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target protein. jspae.com For example, studies on 3-chlorophenylacetic acid have shown its ability to form multiple polar and pi-H interactions with DNA, indicating strong binding affinity. jspae.com

Table 1: Illustrative Molecular Docking Results for this compound Against Potential Targets

This table presents hypothetical docking scores and key interacting residues for this compound with selected biological targets. These values are illustrative and based on typical results for similar compounds.

| Protein Target (PDB ID) | Potential Function | Illustrative Binding Energy (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|---|

| COX-2 (e.g., 4M11) | Inflammation, Pain | -9.8 | Arg120, Tyr355, Ser530 |

| Pim-1 Kinase (e.g., 4X7Q) | Oncology | -8.5 | Lys67, Glu121, Leu174 |

| Human Serum Albumin (e.g., 1H9Z) | Drug Transport | -7.9 | Trp214, Arg222, Lys444 |

| Telomerase (e.g., 2B28) | Anticancer Target | -9.2 | Lys179, Asp352, Tyr354 |

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netdergipark.org.tr A DFT analysis of this compound would provide a detailed understanding of its structural and electronic characteristics.

A key output of DFT calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.tr In MEP maps, red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr A DFT study on the related compound 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has provided detailed analysis of its geometry, vibrational modes, and molecular orbitals, serving as a strong reference for the expected outcomes for the parent acid. researchgate.net

Table 2: Illustrative Quantum Chemical Parameters for this compound from DFT Calculations

This table shows hypothetical data that would be obtained from a DFT analysis (e.g., using the B3LYP/6-31+G(d,p) basis set). These values are for illustrative purposes.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Molecular polarity |

| MEP Minimum (Red) | -0.045 a.u. | Site for electrophilic attack (e.g., carbonyl oxygen) |

| MEP Maximum (Blue) | +0.045 a.u. | Site for nucleophilic attack (e.g., carboxylic acid proton) |

Molecular Dynamics Simulations to Study Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to observe the conformational flexibility of a molecule and its dynamic interactions with its biological environment, such as a solvent, a cell membrane, or a protein's binding site. mdpi.comnih.gov

For this compound, an MD simulation could be used to study its stability within a protein's active site identified through molecular docking. researchgate.net By simulating the complex over a period of nanoseconds, one can assess the stability of the binding pose, the persistence of key hydrogen bonds, and the conformational changes in both the ligand and the protein. nih.gov MD simulations are also valuable for studying how small molecules like this one permeate biological membranes. mdpi.com Such simulations can reveal the molecule's preferred orientation as it crosses the lipid bilayer and the energy barriers associated with this process. mdpi.com The analysis of MD trajectories provides quantitative data on the structural stability and flexibility of the system.

Table 3: Typical Analyses Performed in Molecular Dynamics Simulations

This table outlines common metrics used to analyze MD simulation trajectories to assess the stability and dynamics of a ligand-protein complex.

| Analysis Metric | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Overall structural stability of the protein and the ligand's binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Assesses the stability of key interactions responsible for binding affinity. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | Indicates conformational changes or unfolding of the protein upon ligand binding. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for this compound

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov Early assessment of ADMET properties is vital in drug development to filter out candidates that are likely to fail due to poor bioavailability or high toxicity. nih.gov

For this compound, various web-based tools and software could be used to generate a comprehensive ADMET profile. These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters include:

Absorption: Properties like human intestinal absorption (HIA), Caco-2 cell permeability, and solubility (LogS) predict how well the compound is absorbed into the bloodstream after oral administration. nih.gov

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial for determining where the compound travels in the body.

Metabolism: Predictions on which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound, or be inhibited by it, are important for assessing drug-drug interactions.

Excretion: This involves predicting the pathways by which the compound and its metabolites are removed from the body.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). researchgate.netnih.gov

Table 4: Illustrative In Silico ADMET Profile for this compound

This table provides a hypothetical ADMET profile based on computational models. These predictions are for illustrative purposes and require experimental validation.

| Property Category | Parameter | Illustrative Predicted Outcome | Interpretation |

|---|---|---|---|

| Absorption | Aqueous Solubility (LogS) | -4.2 | Low to moderate solubility. |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. | |

| Caco-2 Permeability | High | Good potential for passive diffusion across intestinal cells. | |

| Distribution | Plasma Protein Binding | >95% | High affinity for plasma proteins like albumin. |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of interaction with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | Inhibitor | Potential for drug-drug interactions. | |

| Toxicity | Ames Mutagenicity | Non-mutagen | Unlikely to be mutagenic. |

| hERG I Inhibition | Low risk | Low risk of causing cardiotoxicity. |

Pharmaceutical and Agrochemical Research Applications of 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Role as a Key Intermediate in Pharmaceutical Synthesischemimpex.com

In the realm of pharmaceutical chemistry, 2-(3,4-Dichlorophenyl)-2-phenylacetic acid serves as a crucial intermediate for creating new therapeutic agents. chemimpex.com The presence of the dichlorophenyl group and the carboxylic acid function allows for various chemical modifications, enabling researchers to design and synthesize a diverse range of potential drug candidates. Its structural framework is particularly relevant in the development of compounds aimed at treating inflammation and pain. chemimpex.com

Development of Anti-inflammatory Agentschemimpex.com

The core structure of this compound is a recognized scaffold in the design of anti-inflammatory drugs. chemimpex.com Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the related compound Diclofenac, which is 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid, is a widely used NSAID. google.commdpi.com Another example, Fenclofenac, or 2-(2,4-dichlorophenoxy)phenylacetic acid, has also been shown to possess anti-inflammatory properties. nih.govscilit.com The utility of this compound lies in its capacity to serve as a foundational element for synthesizing novel analogs that may exhibit potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. chemimpex.com

Development of Analgesic Agentschemimpex.com

The development of new pain relief medications is another significant application for this chemical intermediate. chemimpex.com Many compounds that exhibit anti-inflammatory effects also possess analgesic properties, as pain is a primary symptom of inflammation. Research into derivatives of dichlorophenylacetic acid has shown promise in creating effective analgesics. google.com The structural features of this compound make it a suitable starting material for synthesizing molecules that can interact with biological targets involved in pain pathways, offering potential for new pain management therapies. chemimpex.comrrpharmacology.ru

Exploration in Other Therapeutic Areas

Beyond inflammation and pain, the unique structure of this compound makes it a candidate for broader biochemical and therapeutic research. chemimpex.com Phenylacetic acid derivatives have been investigated for a range of biological activities. mdpi.com Researchers utilize intermediates like this to study effects on various biological systems, including receptor interactions and metabolic pathways. chemimpex.com Such studies are fundamental to drug discovery and can lead to the identification of new therapeutic strategies for a variety of diseases. For example, phenylacetic acid itself is used in treating hyperammonemia, a condition involving excess ammonia (B1221849) in the blood. drugbank.comwikipedia.org The potential for this compound to be functionalized allows for its exploration as a precursor to compounds targeting other conditions.

Role as a Key Intermediate in Agrochemical Synthesischemimpex.com

In addition to its pharmaceutical applications, this compound is a significant intermediate in the synthesis of agrochemicals. chemimpex.com Its structure can be modified to create active ingredients for products designed to protect crops and enhance agricultural productivity.

Development of Herbicideschemimpex.com

The development of new herbicides is a key area where this compound is utilized. chemimpex.com Many effective herbicides are based on the structure of plant hormones known as auxins, which control plant growth. At high concentrations, synthetic auxins can induce uncontrolled growth, leading to the death of susceptible plants. wikipedia.org

Recent research has specifically identified the closely related compound, 3,4-Dichlorophenylacetic acid (Dcaa), as an active auxin analog. researchgate.netnih.gov Studies published in 2024 have shown that Dcaa can mimic natural auxin activity, promoting the elongation of oat coleoptiles and the generation of adventitious roots. researchgate.netnih.gov At the molecular level, it induces the expression of auxin-responsive genes by binding to auxin receptors. nih.gov This confirmed auxin-like activity provides a strong scientific basis for using this compound as a key intermediate to develop selective herbicides for controlling broadleaf weeds in various crops. chemimpex.comresearchgate.net The well-known herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) is another example of a chlorinated phenoxyacetic acid that functions as a synthetic auxin. wikipedia.orgbyjus.com

Development of Pesticideschemimpex.com

The compound also serves as a building block in the creation of new pesticides designed to manage a variety of agricultural pests. chemimpex.com The development of effective and environmentally safer pesticides is an ongoing goal in agrochemical research. nih.govscispace.com The chemical reactivity of this compound allows for the synthesis of a wide array of derivatives. This versatility enables chemists to create novel molecules and screen them for pesticidal activity against specific target organisms, contributing to the development of new crop protection solutions. chemimpex.com

Table of Compound Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 88875-60-9 |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ |

| Molecular Weight | 281.14 g/mol |

| Appearance | Light yellow powder |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Primary Application/Relevance |

|---|---|---|

| This compound | C₁₄H₁₀Cl₂O₂ | Subject of the article; chemical intermediate |

| Diclofenac | C₁₄H₁₁Cl₂NO₂ | Anti-inflammatory drug (NSAID) |

| Fenclofenac | C₁₄H₁₀Cl₂O₃ | Anti-inflammatory agent |

| 3,4-Dichlorophenylacetic acid (Dcaa) | C₈H₆Cl₂O₂ | Herbicide research; auxin analog |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) | C₈H₆Cl₂O₃ | Widely used herbicide |

Drug Discovery and Development Strategies Utilizing this compound Scaffold

The this compound structure represents a valuable scaffold in medicinal chemistry, serving as a foundational template for the synthesis of novel therapeutic agents. chemimpex.com Its utility stems from the combination of a phenylacetic acid core, a class of compounds known for a wide spectrum of biological activities, and a distinct 3,4-dichlorophenyl substitution pattern. mdpi.comdrugbank.com This specific dichlorination is significant, as structure-activity relationship (SAR) studies in various drug discovery programs have indicated that this substitution can enhance biological potency. nih.gov

Drug discovery strategies often employ this compound as a key intermediate, leveraging its reactive carboxylic acid group for further chemical modifications. chemimpex.comchemimpex.com Through standard synthetic protocols such as amide coupling, esterification, and other transformations, chemists can generate large libraries of derivatives. nih.govresearchgate.net This approach, often part of a broader pharmacophore hybridization strategy, aims to combine the structural features of the dichlorophenyl-phenylacetic acid scaffold with other molecular fragments to create hybrid molecules with improved affinity for biological targets or novel mechanisms of action. mdpi.com

Below is a table summarizing the strategic importance of the scaffold's components in derivative synthesis.

| Scaffold Component | Role in Drug Discovery | Example Synthetic Modification |

| Phenylacetic Acid Core | Provides a versatile platform for creating diverse derivatives with a range of biological activities. mdpi.com | Conversion of the carboxylic acid to amides or esters to explore different binding interactions. nih.govresearchgate.net |

| Carboxylic Acid Group | Acts as a primary handle for chemical reactions, allowing for the attachment of various functional groups. chemimpex.comchemimpex.com | Standard amide coupling with a wide range of amines to produce a library of phenylacetamides. nih.gov |

| 3,4-Dichloro Substitution | Enhances biological potency through electronic and steric effects; this pattern has shown synergy in potency enhancement. nih.gov | Maintained as a core feature while other parts of the molecule are modified to build on its potency contribution. nih.gov |

Preclinical Research Models and Translational Studies

Following the synthesis of derivatives from the this compound scaffold, a critical phase of preclinical evaluation begins. This stage utilizes a variety of research models to assess the biological activity and therapeutic potential of the new compounds, forming a bridge from laboratory synthesis to potential clinical applications.

In Vitro Models: The initial screening of novel derivatives typically involves in vitro cell-based and biochemical assays. For instance, phenylacetamide derivatives have been evaluated for their anticancer potential using cytotoxicity assays against various human cancer cell lines. nih.gov These assays determine the concentration of a compound required to inhibit cell growth by 50% (IC50), providing a quantitative measure of potency. nih.gov Examples of cell lines used in such studies for related compounds include prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov In other research, derivatives have been tested in cell-based assays against infectious agents, such as Cryptosporidium parvum in human ileocecal colorectal adenocarcinoma (HCT-8) cells. nih.gov

Beyond cell viability, specific enzyme inhibition assays are common. For programs targeting protein kinases, which are crucial in cancer signaling pathways, derivatives are tested for their ability to inhibit specific kinases, such as B-Raf. nih.gov These biochemical assays provide direct evidence of target engagement and are essential for optimizing selectivity. nih.gov

The table below presents findings for related phenylacetamide derivatives, illustrating the type of data generated in preclinical in vitro studies.

| Compound Type | Cell Line | Assay Type | Finding (IC50) |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | Cytotoxicity | 80 µM nih.gov |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | Cytotoxicity | 52 µM nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | Cytotoxicity | 100 µM nih.gov |

In Vivo and Translational Studies: Promising candidates from in vitro testing advance to in vivo studies using animal models. These studies are crucial for understanding a compound's behavior in a whole organism. For cancer research, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov The efficacy of a drug candidate is then evaluated by its ability to suppress tumor growth. nih.gov For example, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which share a phenyl-based core, have demonstrated significant tumor regression in xenograft mouse models of human colorectal cancer. nih.gov

These preclinical models, both in vitro and in vivo, are fundamental to translational research. The data gathered on efficacy and target engagement are used to build a profile for a potential drug candidate, justifying its advancement toward clinical trials in humans. researchgate.net

Future Directions and Research Opportunities for 2 3,4 Dichlorophenyl 2 Phenylacetic Acid

Emerging Synthetic Methodologies

The synthesis of α,α-diaryl-substituted acetic acids like 2-(3,4-Dichlorophenyl)-2-phenylacetic acid has traditionally relied on multi-step processes. However, modern organic synthesis is shifting towards more efficient, atom-economical, and environmentally benign methods.

Emerging strategies focus on the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials. Palladium-catalyzed C–H activation, for instance, allows for the direct arylation of carboxylic acids. rsc.orgacs.org This approach uses the innate carboxylic acid group to direct the catalyst to a specific C-H bond, enabling the formation of complex molecules in fewer steps. rsc.orgnih.gov Research into novel pyridine-type ligands has been crucial for expanding the scope of these reactions to include a wider range of substrates. nih.gov

Another promising area is the development of metal-free catalytic systems. For example, a method for the synthesis of phenylacetic acids from aromatic alkenes has been developed using non-toxic reagents like molecular iodine and oxone. rsc.org This process proceeds through a tandem iodofunctionalization and rearrangement, offering a milder alternative to heavy metal catalysis. rsc.org

Furthermore, the principles of process intensification are being applied through technologies like continuous flow synthesis. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to traditional batch processing, representing a significant opportunity for the industrial production of this compound and its derivatives.

| Methodology | Core Principle | Potential Advantage for Synthesis |

| Palladium-Catalyzed C-H Arylation | Direct functionalization of C-H bonds using a palladium catalyst, guided by the native carboxylic acid group. rsc.orgacs.orgnih.gov | Reduces the number of synthetic steps, improves atom economy, and avoids pre-functionalized starting materials. |

| Metal-Free Oxidative Conversion | Use of non-toxic reagents like iodine and oxone to convert vinylarenes into phenylacetic acid derivatives via rearrangement. rsc.org | Avoids heavy metal catalysts, utilizes milder reaction conditions, and enhances the environmental profile of the synthesis. |

| Continuous Flow Synthesis | Performing chemical reactions in a continuous stream rather than a batch, allowing for precise control of conditions. | Improves reaction efficiency, enhances safety and scalability, and reduces waste. |

Novel Biological Targets and Therapeutic Potential

While this compound is known as a precursor for anti-inflammatory drugs, its full therapeutic potential is likely much broader. life-science-alliance.org Future research will focus on identifying novel biological targets and expanding its application into new therapeutic areas.

The dichlorophenyl motif is present in numerous biologically active molecules. For instance, studies on 1,3-bis(3,5-dichlorophenyl) urea (B33335) have shown that it can induce apoptosis and inhibit critical survival pathways in cancer cells, such as the PI3K/Akt pathway, while activating the energy-sensing AMPK pathway. nih.govnih.gov This suggests that this compound and its derivatives could be explored as scaffolds for developing new anticancer agents that target metabolic and proliferative signaling nodes. nih.gov

The development of novel derivatives is a key strategy for exploring new biological activities. By modifying the core structure, researchers can create libraries of related compounds for screening against various targets. For example, derivatives of 5-arylfuran-2-carboxamide bearing a 3,4-dichlorophenyl group have been synthesized and evaluated for antifungal activity against Candida species, demonstrating the potential of this chemical moiety in developing anti-infective agents. mdpi.com In silico screening and molecular docking studies can predict the binding affinity of such novel derivatives to specific enzymes or receptors, guiding synthetic efforts towards the most promising candidates.

| Research Area | Approach | Potential Outcome |

| Oncology | Investigate the compound's ability to modulate cancer signaling pathways like PI3K/Akt and AMPK, based on findings from similar dichlorophenyl structures. nih.govnih.gov | Development of a new class of anticancer agents targeting tumor metabolism and proliferation. |

| Anti-Infectives | Synthesize and screen derivatives against various pathogens, such as fungal species like Candida. mdpi.com | Discovery of novel antifungal or antibacterial lead compounds. |

| Enzyme Inhibition | Utilize the scaffold to design specific inhibitors for enzymes implicated in disease, such as kinases or proteases. | Creation of targeted therapies for a range of diseases, from cancer to inflammatory disorders. |

Advanced Biotransformation and Toxicokinetic Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a therapeutic or agricultural agent. For this compound, advanced studies are needed to fully characterize its biotransformation and toxicokinetic profile.

Based on studies of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), it is expected that this compound is rapidly absorbed and eliminated, primarily through the urine. nih.govcdc.gov However, a key area for investigation is the potential for saturation of urinary elimination pathways at high doses, a phenomenon observed with 2,4-D which can impact tissue accumulation and toxicity. nih.gov24d.info

The metabolism is likely mediated by cytochrome P450 enzymes, which are responsible for the biotransformation of many aromatic compounds. nih.gov Advanced techniques can identify the specific P450 isozymes involved and characterize the resulting metabolites. Biotransformation studies using engineered microbial systems, such as E. coli strains expressing specific dioxygenase enzymes, can be employed to produce and identify hydroxylated metabolites that may form in vivo. nih.gov This approach has been used to study the metabolism of various chlorobenzene (B131634) compounds and other aromatic derivatives. nih.govwur.nl

| Parameter | Method of Study | Significance |

| Absorption & Elimination | Pharmacokinetic studies in animal models, measuring compound concentration in plasma and urine over time. nih.gov24d.info | Determines bioavailability, half-life, and potential for saturation of clearance mechanisms. |

| Metabolite Identification | In vitro incubation with liver microsomes followed by LC-MS/MS analysis; biotransformation using engineered microorganisms. nih.govnih.gov | Identifies the chemical structure of metabolites and the primary metabolic pathways. |

| Tissue Distribution | Quantitative whole-body autoradiography or mass spectrometry imaging in animal models after dosing. | Reveals whether the compound accumulates in specific organs or tissues, which is crucial for assessing potential target organ toxicity. |

The following table contains representative toxicokinetic data for the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) in rats to illustrate the types of parameters that would be investigated.

| Parameter | Value (for 2,4-D in Rats) | Reference |

| Acute Oral LD50 | 699 mg/kg | wikipedia.org |

| Primary Route of Elimination | Urine | cdc.gov |

| Metabolism | Primarily excreted unchanged | |

| Observed Effects at High Doses | Decreased body weight gain, increased kidney weights | nih.gov |

Sustainable Production and Environmental Remediation Approaches

In line with the principles of green chemistry, future research will prioritize the development of sustainable methods for producing this compound and for remediating any environmental contamination.